molecular formula C14H13NOS B13594332 1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one

1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B13594332
M. Wt: 243.33 g/mol
InChI Key: CNKAWXUFGFHRLB-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₃NOS CAS Number: Not explicitly listed in the provided evidence, but structurally related compounds in and suggest close analogs (e.g., CID 63080619 for cyclopentyl variant). Structure: Comprises a thiazole ring substituted at the 2-position with a 1-phenylcyclopropyl group and at the 5-position with an acetyl group. The cyclopropane ring introduces steric constraints and electronic effects due to its strained geometry .

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

1-[2-(1-phenylcyclopropyl)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C14H13NOS/c1-10(16)12-9-15-13(17-12)14(7-8-14)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3

InChI Key

CNKAWXUFGFHRLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(S1)C2(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Hantzsch thiazole synthesis, which typically includes the reaction of thiosemicarbazide derivatives with various haloketones . The reaction conditions can vary, with some methods using aprotic solvents and others using protic solvents. Additionally, the use of a base catalyst can shorten the reaction time .

Chemical Reactions Analysis

1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include haloketones, thiosemicarbazide derivatives, and base catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules .

Mechanism of Action

it is believed to exert its effects through interactions with molecular targets and pathways involved in microbial growth and survival . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Varying Cycloalkyl Groups

Compound Name Substituent on Thiazole (Position 2) Molecular Formula Key Differences vs. Target Compound
1-[2-(1-Phenylcyclopentyl)-1,3-thiazol-5-yl]ethan-1-one 1-Phenylcyclopentyl C₁₆H₁₇NOS Larger cyclopentyl ring reduces strain but increases lipophilicity (clogP ~3.8 vs. ~3.2 for cyclopropyl).
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one Chlorocyclopropyl C₇H₈ClN₃O Chlorine substitution enhances electronegativity, potentially improving metabolic stability.

Impact of Cyclopropane :

  • Steric Effects : The cyclopropane’s 60° bond angles create significant steric hindrance, limiting conformational flexibility compared to cyclopentane .

Analogues with Aromatic/Aryl Substituents

Compound Name Substituent on Thiazole (Position 2) Molecular Formula Key Differences vs. Target Compound
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanone Phenyl + 4-methyl C₁₂H₁₁NOS Methyl group enhances lipophilicity but reduces steric bulk compared to cyclopropane.
1-(2-((4-(Trifluoromethyl)phenyl)amino)-1,3-thiazol-5-yl)ethanone 4-(Trifluoromethyl)phenylamino C₁₀H₇F₃N₂OS CF₃ group introduces strong electron-withdrawing effects, decreasing basicity of the thiazole nitrogen.

Aromatic vs. Cycloalkyl Substituents :

  • Phenylcyclopropyl : Enhances π-π stacking interactions in biological targets due to the planar phenyl group, while the cyclopropane may hinder rotation, stabilizing binding conformations .

Analogues with Heterocyclic Substituents

Compound Name Substituent on Thiazole (Position 2) Molecular Formula Key Differences vs. Target Compound
1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one 1-Phenyl-1H-1,2,3-triazol-5-yl C₁₀H₉N₃O Triazole ring introduces additional hydrogen-bonding sites but reduces steric bulk.
2-[(2-Amino-1,3-thiazol-5-yl)sulfanyl]-1-(azepan-1-yl)ethan-1-one 2-Amino-1,3-thiazol-5-ylsulfanyl C₁₁H₁₇N₃OS₂ Sulfanyl and azepan groups increase polarity, likely improving aqueous solubility.

Heterocyclic vs. Cycloalkyl Impact :

  • Triazole Derivatives : Higher nitrogen content improves solubility but may reduce membrane permeability compared to the phenylcyclopropyl group .
  • Sulfanyl Substituents : The thioether linkage in could enhance oxidative stability but introduce susceptibility to metabolic sulfoxidation .

Physicochemical Properties

Property Target Compound 1-(4-Methyl-2-phenylthiazol-5-yl)ethanone 1-(2-(4-CF₃-phenylamino)thiazol-5-yl)ethanone
Molecular Weight 243.33 g/mol 217.28 g/mol 260.24 g/mol
logP (Predicted) ~3.2 ~2.8 ~3.5
Melting Point Not reported Not reported Not reported; analog in : 137–138°C

Key Trends :

  • Cyclopropane increases logP compared to methyl-substituted analogs but remains lower than CF₃-containing derivatives due to the latter’s hydrophobicity .

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